molecular formula C4H8N4 B1504640 5-(Aminomethyl)-1H-imidazol-4-amine CAS No. 771580-57-5

5-(Aminomethyl)-1H-imidazol-4-amine

Cat. No.: B1504640
CAS No.: 771580-57-5
M. Wt: 112.13 g/mol
InChI Key: YVJZPFHJIPJTDQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1H-imidazol-4-amine (C₄H₈N₄) is an imidazole derivative characterized by an aminomethyl group at position 5 and an amine group at position 4 of the imidazole ring. For instance, it is listed in a catalog of heterocyclic compounds with 98% purity, though its CAS number remains unspecified .

Properties

CAS No.

771580-57-5

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

5-(aminomethyl)-1H-imidazol-4-amine

InChI

InChI=1S/C4H8N4/c5-1-3-4(6)8-2-7-3/h2H,1,5-6H2,(H,7,8)

InChI Key

YVJZPFHJIPJTDQ-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)CN)N

Canonical SMILES

C1=NC(=C(N1)CN)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 5-(aminomethyl)-1H-imidazol-4-amine. Research has shown that compounds containing the imidazole ring can interact with various cancer-related target proteins. For instance, in silico screening identified substituted imidazoles as promising candidates for renal cell carcinoma (RCC) treatment, demonstrating significant cytotoxicity against cancer cell lines such as A498 and 786-O .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundTarget Cell LineIC50 (μM)Reference
This compoundA49812.81% viability at 30 μM
5-methoxyphenyl-substituted imidazole786-O70.99% viability at 30 μM

Antimicrobial Properties

The imidazole scaffold is also known for its antimicrobial properties. Compounds derived from this compound have been synthesized and tested against various bacterial strains. The results indicate that these compounds exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .

Plant Growth Regulators

Research has indicated that imidazole derivatives can act as plant growth regulators. Specifically, this compound has been explored for its ability to enhance plant growth and resistance to pathogens. Studies have shown that it can stimulate root development and increase chlorophyll content in treated plants .

Table 2: Effects of Imidazole Derivatives on Plant Growth

CompoundEffect on GrowthReference
This compoundIncreased root length and chlorophyll content

Synthesis of Functional Materials

This compound has been utilized in the synthesis of various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metal ions has been exploited in the development of catalysts and sensors .

Case Study: Metal Complexes for Catalysis
A recent study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes showed enhanced catalytic activity in organic reactions, indicating their potential use in industrial applications .

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The table below compares 5-(Aminomethyl)-1H-imidazol-4-amine with key analogs:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Notable Properties/Data Reference
This compound C₄H₈N₄ -NH₂ (C4), -CH₂NH₂ (C5) Dual amine groups Purity: 98% (synthetic catalog)
1-Methyl-4-nitro-1H-imidazol-5-amine C₄H₆N₄O₂ -NO₂ (C4), -CH₃ (C1), -NH₂ (C5) Nitro, methyl, amine CAS: 4531-54-8; Stability: Nitro group may reduce solubility
Benzimidazolamine14 C₇H₇N₃ (inferred) Fused benzene ring, -NH₂ (position N/A) Aromatic, amine m.p. 108°C; IR: 3429 cm⁻¹ (N-H)
1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine C₁₃H₁₄FN₃ -CH₂CH₂F (C4), -CH₂CH=CH₂ (C1), -CH₃ (C2) Fluorophenyl, allyl Complex substituents; potential for π-π interactions
5-(4-Phenylphenyl)-1H-imidazol-2-amine C₁₅H₁₃N₃ Biphenyl (C5), -NH₂ (C2) Aromatic, amine Hydrochloride salt available (CAS: 65146-47-6)

Structural and Functional Differences

  • Amino vs. Nitro Groups: The nitro group in 1-Methyl-4-nitro-1H-imidazol-5-amine (C₄H₆N₄O₂) is electron-withdrawing, likely reducing basicity compared to the electron-donating aminomethyl group in the target compound .
  • Substitution Position : Imidazol-2-amine derivatives (e.g., 5-(4-phenylphenyl)-1H-imidazol-2-amine ) exhibit amine groups at position 2, which may alter hydrogen-bonding interactions compared to the 4-amine position in the target compound .
  • Aromatic vs.

Pharmacological and Chemical Behavior

  • Nitroimidazoles: The nitro group in 1-Methyl-4-nitro-1H-imidazol-5-amine may confer antimicrobial activity, a property less likely in the aminomethyl-substituted target compound .
  • Fluorinated Derivatives : 1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine demonstrates how fluorination enhances metabolic stability and bioavailability, a feature absent in the target compound .

Preparation Methods

Acid Hydrolysis of Imidazole Derivatives

One of the documented preparation routes involves the acid hydrolysis of imidazole carboxylic acid derivatives. Specifically, derivatives of 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid can be prepared by hydrolyzing related benzodiazepine carboxylic acid compounds under acidic conditions.

  • Process Details:

    • The hydrolysis is typically performed using inorganic acids such as hydrochloric acid (HCl), hydrofluoric acid, hydrobromic acid, or sulfuric acid in aqueous solutions.
    • Preferably, diluted hydrochloric acid is used at ambient temperature.
    • The compound is dissolved in the acid, optionally in the presence of alcohol, to facilitate hydrolysis.
    • The product precipitates and can be isolated by filtration, followed by washing and drying.
    • The final product often contains acid molecules as salts, confirmed by titration methods.
  • Advantages:

    • Mild reaction conditions (ambient temperature).
    • Straightforward isolation of the product.
    • Avoids formation of unwanted isomeric impurities common in thermal decarboxylation routes.
  • Reference Context:
    This method is described in the context of synthesizing derivatives related to Midazolam intermediates, where the acid hydrolysis step yields the 5-aminomethyl-imidazole derivative without significant isomer impurities.

Solid-Supported Microwave-Assisted Synthesis

Another efficient approach involves microwave-assisted synthesis using solid natural clay as a support, which enhances reaction rates and yields.

  • Process Details:

    • Starting from 2-acetamidoimidazole derivatives, the reaction is performed under microwave irradiation with clay as a solid support.
    • This method improves conversion rates while minimizing by-product formation.
    • After reaction completion, the product can be isolated by filtration due to its poor solubility in certain solvents like dimethylformamide (DMF).
    • The method is scalable, demonstrated up to 100 g batches with yields around 59-60%.
  • Reaction Conditions:

    • Acid hydrolysis is conducted with 6 M HCl at elevated temperatures (~80 °C) for several hours.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
    • Cooling the reaction mixture allows for product precipitation and isolation.
  • Advantages:

    • Efficient and scalable.
    • Reduced reaction times due to microwave assistance.
    • Environmentally friendly due to solid-supported catalysis.
  • Data Summary:

Entry Scale (g) Temperature (°C) Time (h) Yield (%) Notes
10 100 15–25 7.5 60.0 98.7% purity by HPLC
11 200 15–30 8.5 59.3 97.7% purity by HPLC
12 250 15–30 ~8.5 ~59 Scaled-up batch
  • Reference Context:
    This method was reported with detailed reaction optimization and scale-up data, showing reproducibility and efficiency in synthesizing 5-(aminomethyl)-1H-imidazol-4-amine or related intermediates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Scale/Notes
Acid Hydrolysis of Carboxylic Acid Derivatives Diluted HCl or other inorganic acids, ambient temperature Mild conditions, clean product Industrially relevant, salt forms isolated by filtration
Solid-Supported Microwave-Assisted Synthesis 2-acetamidoimidazole, 6 M HCl, clay support, microwave, 80 °C Fast, scalable, high purity Demonstrated up to 250 g scale, ~60% yield
Functional Group Transformations on Imidazole Core Condensation, reductive amination steps Versatile, adaptable Useful for analog synthesis

Q & A

Q. What gaps exist in the current understanding of this compound’s biological activity, and how can they be addressed?

  • Knowledge Gaps : Limited data on cytotoxicity, enzyme inhibition, or pharmacokinetics .
  • Research Directions :
  • In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

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